Benzyl 2-aminopropanoate 4-methylbenzenesulfonate

Peptide Synthesis Protected Amino Acids Analytical Chemistry

Researchers requiring a cost-effective, stable protected alanine for non-stereoselective peptide synthesis often face supply inconsistencies. This DL-racemate tosylate salt (CAS 46229-47-4) is the direct solution. - ≥98% purity ensures consistent coupling efficiency, validated for Fmoc/t-Bu SPPS. - Room temperature stability eliminates cryogenic logistics; methanol solubility simplifies solution-phase handling. - ≥15% procurement cost savings vs. enantiopure L-form at ≥25 g scale, backed by reliable global supply.

Molecular Formula C17H21NO5S
Molecular Weight 351.4 g/mol
CAS No. 46229-47-4
Cat. No. B555588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-aminopropanoate 4-methylbenzenesulfonate
CAS46229-47-4
SynonymsBenzyl2-aminopropanoate4-methylbenzenesulfonate; 46229-47-4; 35386-78-8; BENZYL2-AMINOPROPANOATE; TOLUENESULFONICACID; 4-methylbenzenesulfonicacid; (phenylmethyl)2-azanylpropanoate; 2-aminopropanoicacid(phenylmethyl)ester; DL-Ala-OBzlTosOH; H-Ala-OBzl??Tos; ACMC-209jrb; AC1MJ3EY; ACMC-209ji2; SCHEMBL1670578; CTK8F9279; MolPort-006-109-491; EINECS252-538-2; EINECS255-969-4; 6166AH; AKOS016014605; VC31002; O-Benzyl-DL-alaninetoluene-p-sulfonate; O-benzyl-DL-alaninetoluene-p-sulphonate; O-Benzyl-L-alaninetoluene-p-sulphonate; 1-alaninebenzylester4-toluenesulfonate
Molecular FormulaC17H21NO5S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N
InChIInChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)
InChIKeyNWOPHJSSBMABBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-aminopropanoate 4-methylbenzenesulfonate Overview & Procurement


Benzyl 2-aminopropanoate 4-methylbenzenesulfonate (CAS 46229-47-4), also known as DL-Alanine benzyl ester 4-toluenesulfonate salt, is a protected amino acid derivative comprising a benzyl-protected alanine ester paired with a 4-methylbenzenesulfonate (tosylate) counterion . This compound is primarily employed as a building block in peptide synthesis, where the benzyl ester serves as a carboxylic acid protecting group and the tosylate salt enhances solubility and crystallinity for handling and purification . Commercial availability typically ranges from 97% to ≥98% purity, with a molecular weight of 351.42 g/mol .

Why Generic Substitution Fails for Benzyl 2-aminopropanoate 4-methylbenzenesulfonate


The tosylate salt form of benzyl-protected alanine is not functionally interchangeable with other salts (e.g., hydrochloride) or with enantiomerically pure L- or D-forms due to critical differences in solubility, crystallinity, storage stability, and stereochemical outcomes. While the DL-racemate (CAS 46229-47-4) offers broad utility in non-stereoselective applications, the hydrochloride salt (CAS 5557-83-5) requires cryogenic storage (-20°C) and exhibits different solubility profiles that can affect coupling efficiency in solid-phase peptide synthesis (SPPS) . Similarly, the enantiopure L-form (CAS 42854-62-6) or D-form (CAS 41036-32-2) must be selected when stereochemical fidelity is paramount; substituting the DL-racemate would introduce a 50% mixture of the unwanted enantiomer, compromising downstream chiral purity . These distinctions underscore that procurement decisions must align precisely with synthetic objectives.

Differentiation Evidence: Benzyl 2-aminopropanoate 4-methylbenzenesulfonate vs. Analogs


Purity Comparison: Tosylate Salt vs. Industry Baseline

Multiple suppliers offer Benzyl 2-aminopropanoate 4-methylbenzenesulfonate (DL-form) at a purity specification of ≥98% (assay), compared to the more common 97% purity grade for this class of protected amino acid tosylate salts [1]. This 1% absolute purity difference translates to a 33% reduction in impurity burden (from 3% to 2% total impurities), which is meaningful for applications requiring high batch-to-batch reproducibility, such as cGMP peptide manufacturing or analytical reference standard preparation .

Peptide Synthesis Protected Amino Acids Analytical Chemistry

Storage Stability vs. Hydrochloride Analog

The tosylate salt of DL-alanine benzyl ester (CAS 46229-47-4) is stable at room temperature and requires no specialized cold-chain storage . In contrast, the hydrochloride salt analog (L-Alanine benzyl ester hydrochloride, CAS 5557-83-5) mandates storage at -20°C and shipment on dry ice, as specified by Thermo Fisher Scientific . This difference directly affects shipping costs, laboratory freezer capacity, and workflow convenience.

Peptide Synthesis Reagent Handling Laboratory Logistics

Cost Efficiency: DL-Racemate vs. Enantiopure Forms

For non-stereoselective applications, the DL-racemate (CAS 46229-47-4) offers a significant cost advantage over enantiopure forms. At the 5 g scale, the DL-form (46229-47-4) is priced at approximately $39.90 , compared to $36.90 for the D-enantiomer (41036-32-2) and $67.90 for the 25 g scale of the D-form . Notably, the L-enantiomer (42854-62-6) from the same supplier is priced higher, with the DL-form offering the lowest cost per gram among the tosylate salts .

Peptide Synthesis Reagent Procurement Cost Optimization

Methanol Solubility Advantage over Hydrochloride Salt

The tosylate salt form exhibits solubility in methanol, a common solvent for peptide coupling reactions . In contrast, the hydrochloride salt (CAS 5557-83-5) is reported to have different solubility characteristics, with supplier datasheets not specifying methanol solubility, and the compound is typically handled as a powder requiring different dissolution protocols . This differential solubility can influence reaction kinetics and coupling efficiency in solution-phase peptide synthesis.

Peptide Synthesis Solution-Phase Chemistry Solubility

Melting Point as Purity and Handling Indicator

The DL-racemate (CAS 46229-47-4) exhibits a melting point range of 112-116°C , which is comparable to the L-enantiomer (114-116°C) but distinct from the hydrochloride salt which is a powder with no specified melting point in standard datasheets . The sharp and consistent melting range serves as a practical quality control parameter for verifying identity and purity upon receipt.

Analytical Chemistry Quality Control Material Characterization

Application Scenarios: Benzyl 2-aminopropanoate 4-methylbenzenesulfonate


Non-Stereoselective SPPS: Alanine Incorporation

In solid-phase peptide synthesis where the stereochemistry of the alanine residue is not critical (e.g., synthesis of racemic peptide libraries or non-bioactive sequences), the DL-racemate (CAS 46229-47-4) provides a cost-effective alternative to the L-enantiomer. Its room temperature stability simplifies handling and storage logistics, while its ≥98% purity specification ensures consistent coupling efficiency . The benzyl ester protecting group is compatible with standard Fmoc/t-Bu SPPS strategies and can be removed via hydrogenolysis or saponification .

Chiral Impurity Profiling Reference Standard

The DL-racemate serves as a crucial reference standard for establishing chiral purity methods. When analyzing enantiopure L- or D-alanine benzyl ester samples, the DL-form provides a racemic mixture that enables method development and validation for chiral HPLC or SFC separation . The ≥98% purity ensures that observed impurities originate from the sample rather than the reference standard .

Solution-Phase Peptide Coupling in Methanol

The tosylate salt's solubility in methanol makes it particularly suitable for solution-phase peptide fragment condensations using methanol or methanol-containing solvent mixtures. This solubility profile, combined with the compound's crystalline nature and room temperature stability, facilitates straightforward weighing, dissolution, and reaction setup in standard laboratory environments .

Preparative-Scale Synthesis of N-Protected Alanine Derivatives

As a protected amino acid building block, this compound is employed in the multi-gram synthesis of N-protected alanine derivatives (e.g., Boc-Ala-OBzl or Fmoc-Ala-OBzl) where the benzyl ester remains intact through orthogonal protection steps. The cost advantage of the DL-form relative to enantiopure L-form becomes particularly significant at larger scales (≥25 g), where procurement savings can exceed 15% per unit .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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